molecular formula C10H9F3O2 B8489040 1-[3-(Trifluoromethoxy)phenyl]propan-2-one

1-[3-(Trifluoromethoxy)phenyl]propan-2-one

Cat. No.: B8489040
M. Wt: 218.17 g/mol
InChI Key: GQNTVCOMVPOVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethoxy)phenyl]propan-2-one is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9F3O2/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6H,5H2,1H3

InChI Key

GQNTVCOMVPOVQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

29 g (117 mmols) of 1-(3'-trifluoromethoxy-phenyl)-2-nitro-propene, 46 g (0.82 g atom) of iron powder, 0.6 g of ferric chloride and 120 ml of water are introduced into a 500 ml three-necked flask equipped with a mechanical stirrer, a condenser and a dropping funnel, and this mixture is heated at 80° C. 29 ml of concentrated hydrochloric acid are added dropwise, via the dropping funnel, with stirring, over the course of 5 hours, while the temperature is kept at 80° C. The reaction mixture is allowed to cool overnight. The ketone is then steam distilled. The distillate is extracted twice in succession with 100 ml of diethyl ether each time. The two ether extracts are combined, dried over sodium sulphate and filtered. The solvent is evaporated from the filtrate in vacuo on a water bath, and the residue is rectified. 14,15 g (55% yield) of 1-(3'-trifluoromethoxy-phenyl)-2-propanone are thus obtained as a liquid, b.p. 112°- 118° C./18 mm.Hg, nD21°5 =1.448.
Name
1-(3'-trifluoromethoxy-phenyl)-2-nitro-propene
Quantity
29 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
46 g
Type
catalyst
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

29 g (117 mmols) of 1-(3'-trifluoromethoxyphenyl)-2-nitro-propene, 46g (0.82 g atom) of iron powder, 0.6 g of ferric chloride and 120 ml of water are introduced into a 500 ml three-necked flask equipped with a mechanical stirrer, a condenser and a dropping funnel, and this mixture is heated at 80° C. 29 ml of concentrated hydrochloric acid are added dropwise, via the dropping funnel, with stirring, over the course of 5 hours, while the temperature is kept at 80° C. The reaction mixture is allowed to cool overnight. The ketone is then steam distilled. The distillate is extracted twice in succession with 100 ml of diethyl ether each time. The two ether extracts are combined, dried over sodium sulphate and filtered. The solvent is evaporated from the filtrate in vacuo on a water bath, and the residue is rectified. 14, 15 g (55 % yield) of 1-(3'-trifluoromethoxy-phenyl)-2-propanone are thus obtained as a liquid, b.p. 112° -118° C/18 mm.Hg, nD21°5 = 1.448.
Name
1-(3'-trifluoromethoxyphenyl)-2-nitro-propene
Quantity
29 g
Type
reactant
Reaction Step One
[Compound]
Name
46g
Quantity
0.82 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.